molecular formula C32H56O8Sn B103194 Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate CAS No. 17036-31-6

Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate

Cat. No. B103194
CAS RN: 17036-31-6
M. Wt: 687.5 g/mol
InChI Key: OSILQYMASGMTIY-WFTKVDHJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a stannoxane compound that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microbes. It is also believed to work by scavenging free radicals and preventing oxidative stress.
Biochemical and Physiological Effects:
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of the cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, it has been found to scavenge free radicals and prevent oxidative stress.

Advantages and Limitations for Lab Experiments

Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several advantages for lab experiments. It is easy to synthesize and is relatively stable. Additionally, it has been found to be effective against various types of cancers and microbes. However, it also has some limitations. It is toxic in high doses, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate. One direction is to study its mechanism of action in more detail to understand how it works. Another direction is to study its toxicity in more detail to determine the safe dosage for use in humans. Additionally, it can be used as a starting material for the synthesis of other stannoxane compounds with potential applications in various fields. Finally, it can be used in combination with other drugs to enhance their effectiveness against cancer and microbial infections.
Conclusion:
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a stannoxane compound with potential applications in various fields. It has been found to have anticancer, antimicrobial, and antioxidant properties. It is easy to synthesize and is relatively stable, but its mechanism of action is not fully understood, and it is toxic in high doses. Future research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate should focus on studying its mechanism of action, toxicity, and potential applications in combination with other drugs.

Synthesis Methods

Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate can be synthesized using various methods. One of the most common methods involves the reaction of octyltin trichloride and salicylaldehyde in the presence of sodium carbonate. Another method involves the reaction of octyltin trichloride and salicylic acid in the presence of sodium carbonate. The product obtained is then reacted with dibutyltin oxide to form Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate.

Scientific Research Applications

Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several scientific research applications. It has been found to have anticancer properties and has been used in the treatment of various types of cancers. It has also been found to have antimicrobial properties and has been used in the treatment of various bacterial and fungal infections. Additionally, it has been found to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.

properties

CAS RN

17036-31-6

Product Name

Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate

Molecular Formula

C32H56O8Sn

Molecular Weight

687.5 g/mol

IUPAC Name

4-O-[dibutyl-[(Z)-4-octoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octyl (Z)-but-2-enedioate

InChI

InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14;2*1-3-4-2;/h2*8-9H,2-7,10H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*9-8-;;;

InChI Key

OSILQYMASGMTIY-WFTKVDHJSA-L

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC)(CCCC)CCCC

SMILES

CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC

Other CAS RN

17036-31-6

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

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